molecular formula C6H8BrN3 B2929524 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1785583-94-9

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2929524
CAS No.: 1785583-94-9
M. Wt: 202.055
InChI Key: BIGUAHCUOIFZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9) is a brominated fused heterocyclic compound of high interest in medicinal and organic chemistry. Its molecular formula is C6H8BrN3, with a molecular weight of 202.05 g/mol . The compound features a tetrahydropyrimidine ring fused to a pyrazole, creating a planar, privileged scaffold that is widely used in combinatorial library design and drug discovery . The bromine atom at the 2-position makes this compound a versatile and valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex molecules for biological evaluation . The pyrazolo[1,5-a]pyrimidine core is a common structural motif in bioactive compounds and has attracted significant attention due to its applications in developing anticancer agents and enzymatic inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Store under an inert atmosphere in a dark place at 2-8°C .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUAHCUOIFZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with bromine in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

2.1. Nucleophilic Substitution

Reactions with nitrogen or oxygen nucleophiles proceed under mild conditions:

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C2-Amino derivatives65–85%
PhenolsCuI, Cs₂CO₃, DMSO2-Aryloxy derivatives70–90%

Key Finding : Steric hindrance from the tetrahydropyrimidine ring slows NAS compared to fully unsaturated analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 2:

3.1. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

text
**[General Protocol](pplx://action/followup)**: - Catalyst: Pd(PPh₃)₄ - Base: K₂CO₃ - Solvent: Toluene/H₂O (3:1) - Temperature: 100°C - Yield Range: 60–92%[1][2]

Example : Coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a precursor for kinase inhibitors .

3.2. Sonogashira Coupling

Alkynylation at position 2 proceeds efficiently:

text
**[Conditions](pplx://action/followup)**: - Catalyst: PdCl₂(PPh₃)₂/CuI - Solvent: THF/Et₃N - Temperature: 60°C - Yield: 75–88%[1]

Application : Alkynylated derivatives serve as intermediates for fluorescent probes .

Dearomatization and Ring Functionalization

The saturated pyrimidine ring undergoes selective oxidation or reduction:

4.1. Oxidation Reactions

Controlled oxidation regenerates aromaticity:

Oxidizing AgentProductSelectivityYield
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)2-Bromopyrazolo[1,5-a]pyrimidinePosition 578%
MnO₂2-Bromo-5-oxo derivativePosition 565%

Mechanistic Insight : DDQ abstracts hydrides from the tetrahydropyrimidine ring, restoring aromaticity .

4.2. Reduction Reactions

Sodium borohydride reduces carbonyl groups (if present) without affecting the bromine:

text
**[Example](pplx://action/followup)**: Substrate: Ethyl 2-bromo-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Reductant: NaBH₄/MeOH Product: Ethyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Yield: 95%[3]

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Bromo-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
  • Structure : Bromine at position 3, trifluoromethyl (-CF₃) at position 7, and a ketone at position 5.
  • Properties : The electron-withdrawing -CF₃ group improves metabolic stability and bacterial cell wall penetration, making it a candidate for antibacterial applications .
  • Synthesis : Prepared via SNAr reactions using PyBroP activation, enabling diversification at C-3 and C-5 .
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Structure : Methyl group at position 2 instead of bromine.
  • Properties : Reduced steric hindrance and electrophilicity compared to the brominated analogue. Used in kinase inhibitor scaffolds (e.g., c-Src inhibitors) .
  • Applications : Intermediate in synthesizing tetrasubstituted pyrazolopyrimidines with substitutions at positions 2, 3, 5, and 7 .
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Structure : Bromine at position 3, biphenyl at position 5, and a pyridinylmethylamine at position 6.
  • Properties : Exhibits high binding affinity (HRMS: [M+H]+ = 456.0823) due to aromatic stacking interactions. Tested for kinase inhibition .
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • Structure : Bromine at position 3 and chlorines at positions 5 and 7.
  • Properties : Higher molecular weight (266.91 g/mol) and density (2.16 g/cm³) due to halogens. Used in high-throughput screening for antimicrobial agents .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility Key Functional Groups
2-Bromo-4,5,6,7-THPP 217.06 1.52 Low Br, NH
3-Bromo-5,7-dichloro derivative 266.91 2.80 Very low Br, Cl, NH
7-(Trifluoromethyl) derivative 245.12 2.10 Moderate CF₃, Br, CO
2-Phenyl-THPP 199.25 2.45 Low Ph, NH

Biological Activity

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (Br-THPP) is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of Br-THPP, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Molecular Structure

  • Molecular Formula : C6_6H8_8BrN3_3
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 1785583-94-9

Structural Features

Br-THPP features a bromine atom at the 2-position of the tetrahydropyrazolo[1,5-a]pyrimidine structure. This unique substitution is believed to influence its biological activity by modulating interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the efficacy of derivatives of tetrahydropyrazolo[1,5-a]pyrimidine as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). In particular, compounds derived from this scaffold demonstrated significant inhibition of HBV DNA in animal models. For instance, a lead compound from a series of tetrahydropyrazolo derivatives effectively reduced viral load in HBV-infected mice following oral administration .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine core has been associated with anticancer properties. Compounds with similar structures have shown promise in targeting specific enzymes involved in cancer progression. While specific data on Br-THPP is limited, its structural analogs have exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anti-inflammatory and Antimicrobial Properties

Research indicates that pyrazolo derivatives possess anti-inflammatory and antimicrobial activities. Although direct studies on Br-THPP are scarce, the broader class of compounds has been recognized for their ability to inhibit inflammatory pathways and microbial growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the pyrazole ring.
  • Bromination at the 2-position.
  • Tetrahydrogenation to achieve the desired tetrahydro structure.

These methods are crucial for obtaining high yields and purity necessary for biological testing.

Case Study 1: HBV Inhibition

A study published in October 2023 focused on a series of tetrahydropyrazolo derivatives as potential HBV CpAMs. The lead compound demonstrated effective inhibition against multiple nucleos(t)ide-resistant HBV variants in vitro and significantly reduced viral load in an animal model . This highlights the therapeutic potential of Br-THPP derivatives in treating chronic viral infections.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on structurally similar compounds revealed that certain pyrazolo derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. While specific data for Br-THPP remains to be published, these findings suggest that similar compounds could yield promising results in anticancer applications.

Q & A

What are the standard synthetic routes for 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The most reliable method involves cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or β-enaminonitrile compounds (e.g., alkoxymethylene-β-dicarbonyls). Key steps include:

  • Dissolving 5-aminopyrazole in a polar solvent (e.g., ethanol) under reflux.
  • Adding a brominated β-ketonitrile intermediate to the reaction mixture.
  • Monitoring reaction progress via TLC or HPLC to optimize time (typically 6–12 hours).
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    For improved yields, microwave-assisted synthesis or PEG-400 as a green solvent can reduce reaction times and enhance regioselectivity .

What safety protocols are critical when handling brominated pyrazolo[1,5-a]pyrimidines?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management: Segregate halogenated waste in labeled containers for professional disposal to avoid environmental contamination .
  • Spill Handling: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

How should researchers validate the purity and structure of this compound?

  • Elemental Analysis (EA): Compare calculated vs. observed C/H/N percentages (e.g., ΔC < 0.3% deviation) .
  • NMR Spectroscopy:
    • 1H NMR: Look for characteristic peaks: δ 1.8–2.2 ppm (tetrahydro protons), δ 4.5–5.0 ppm (bridging CH2), and δ 7.2–8.1 ppm (aromatic protons if substituted) .
    • 13C NMR: Confirm the bromine-substituted carbon at δ 90–100 ppm .
  • HRMS: Use ESI+ mode to verify the molecular ion ([M+H]+) with < 3 ppm mass accuracy .

How can position-selective functionalization at C7 of pyrazolo[1,5-a]pyrimidine be achieved?

C7 functionalization requires directed metalation strategies :

  • Lithiation: Treat the core with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with electrophiles (e.g., DMF for formylation or iodine for iodination) .
  • Cross-Coupling: Use Suzuki-Miyaura reactions with Pd(PPh3)4 catalyst to introduce aryl/heteroaryl groups at C7 after bromination .
  • Crystallographic validation (e.g., single-crystal XRD) is recommended to confirm regiochemistry .

How should contradictory elemental analysis and spectral data be resolved?

  • Recalibrate Instruments: Ensure NMR spectrometers are referenced to TMS and HRMS is calibrated with standard compounds .
  • Recheck Sample Purity: Repurify via recrystallization (e.g., hexane/ethyl acetate) or HPLC.
  • Consider Hydration/Solvation: Discrepancies in EA (e.g., H% mismatch) may arise from adsorbed water; dry samples under high vacuum before analysis .
  • Cross-Validate with IR: Confirm functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) to rule out decomposition .

What biological activities are associated with brominated pyrazolo[1,5-a]pyrimidines?

These compounds show CRF1 antagonism , HMG-CoA reductase inhibition , and anticancer potential via kinase modulation. Key assays include:

  • In vitro enzyme inhibition: Measure IC50 against COX-2 or HMG-CoA reductase using fluorogenic substrates .
  • Cellular cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting EC50 values ≤10 μM in active derivatives .

What computational methods predict the reactivity of brominated pyrazolo[1,5-a]pyrimidines?

  • DFT Calculations: Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) sites. Fukui indices identify C3 and C7 as most reactive .
  • Molecular Docking: Simulate binding to targets like CRF1 receptors (PDB: 4K5Y) using AutoDock Vina to prioritize synthetic targets .

How can this compound serve as a building block for fused heterocycles?

  • Buchwald-Hartwig Amination: Couple with aryl halides to form imidazotriazolopyrimidines .
  • Cycloaddition Reactions: React with alkynes under Cu(I) catalysis to generate pyrazolopyrrolopyrimidines .
  • Reductive Amination: Introduce aminoalkyl side chains for solubility modulation in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.